![molecular formula C20H23Cl2N3O3S B2543501 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride CAS No. 1216641-42-7](/img/structure/B2543501.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with methoxybenzamide groups and various heterocyclic and aromatic substitutions have been synthesized and evaluated for their biological activities, such as anti-emetic properties and affinity for dopamine receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic precursors. For example, the synthesis of anti-emetic compounds with dimethylaminoethoxy and methylaminoethoxy substituents involved a four-step reaction sequence starting from carbon dioxide, yielding the final products in moderate yields . Similarly, the synthesis of a compound with high affinity for the dopamine D4 receptor was achieved through a series of reactions, highlighting the importance of the structure-affinity relationship in the design of such molecules .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of aromatic rings, heteroatoms, and various substituents that influence their binding to biological targets. For instance, the presence of a chlorophenyl piperazine moiety has been shown to confer high affinity for the dopamine D4 receptor . The molecular structure is crucial for the biological activity, as small changes can significantly affect the compound's selectivity and potency.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are often complex and require careful optimization to achieve the desired products. For example, the synthesis of a quinazolinio compound involved cyclization reactions and was sensitive to the reaction conditions, leading to different products based on the starting materials used . These reactions are critical for constructing the molecular framework necessary for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and crystallinity, are influenced by their molecular structure. For instance, the crystal structure of a related compound was determined, and its geometric bond lengths and angles were analyzed using density functional theory (DFT), which also provided insights into the compound's electronic properties, such as HOMO and LUMO energies . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Molecular Structure Analysis
Studies have focused on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the importance of intermolecular interactions, dimerization, and crystal packing on molecular geometry. These analyses, which include X-ray crystallography and DFT calculations, are crucial for understanding the chemical and physical properties of these compounds (Karabulut et al., 2014).
Polymer Synthesis
Research on α-Hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate demonstrates the versatility of related compounds in polymer science. These studies showcase the synthesis and characterization of polymers with potential applications in creating model networks and star polymers (Costa & Patrickios, 1999).
Pharmacological Evaluation
The design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists represent a significant application in drug development. These compounds have shown anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, indicating the therapeutic potential of related chemical structures (Faizi et al., 2017).
Chemical Interaction Studies
Investigations into the stability of UV filters in chlorinated water highlight the reactivity and interaction of similar chemical structures with environmental factors. These studies provide valuable insights into the degradation pathways and the identification of halogenated by-products, which are crucial for assessing environmental impact and safety (Negreira et al., 2008).
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)10-11-24(19(25)13-6-5-7-14(12-13)26-3)20-22-17-16(27-4)9-8-15(21)18(17)28-20;/h5-9,12H,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNYLVXDTXMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

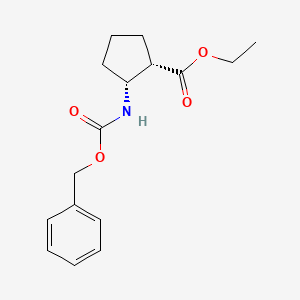
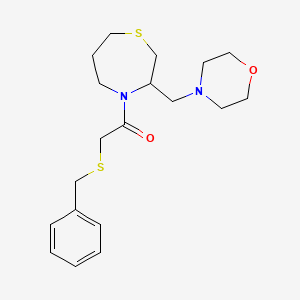
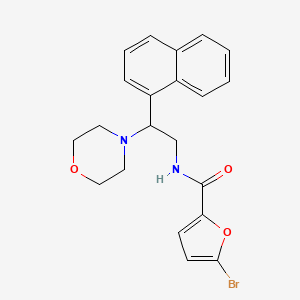


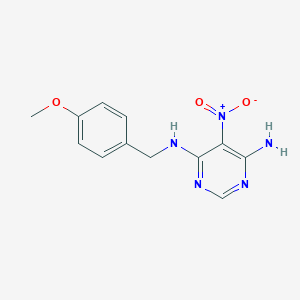
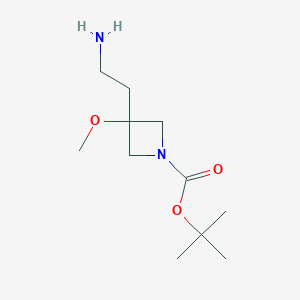

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)

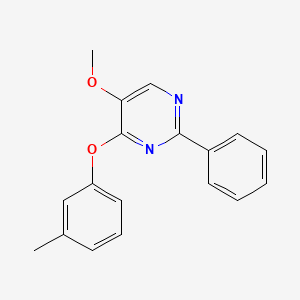

![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)